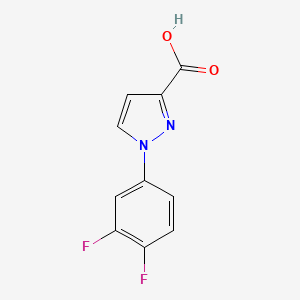1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid
CAS No.: 1152536-11-2
Cat. No.: VC5160711
Molecular Formula: C10H6F2N2O2
Molecular Weight: 224.167
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1152536-11-2 |
|---|---|
| Molecular Formula | C10H6F2N2O2 |
| Molecular Weight | 224.167 |
| IUPAC Name | 1-(3,4-difluorophenyl)pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H6F2N2O2/c11-7-2-1-6(5-8(7)12)14-4-3-9(13-14)10(15)16/h1-5H,(H,15,16) |
| Standard InChI Key | KCDDCLQAGDVJID-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1N2C=CC(=N2)C(=O)O)F)F |
Introduction
Chemical Identity and Structural Features
1-(3,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid belongs to the pyrazole-carboxylic acid family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The compound’s structure includes:
-
A 3,4-difluorophenyl group substituted at the pyrazole’s 1-position.
-
A carboxylic acid moiety at the 3-position.
Molecular Formula: C₁₀H₆F₂N₂O₂
Molecular Weight: 224.16 g/mol
IUPAC Name: 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid (Note: Discrepancies in positional numbering may arise depending on tautomerism).
The fluorine atoms enhance lipophilicity and metabolic stability, while the carboxylic acid group facilitates hydrogen bonding, influencing solubility and target binding.
Synthetic Methodologies
While no direct synthesis route for 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid is documented, analogous compounds suggest plausible strategies:
Halogenation and Cross-Coupling
A patent describing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid synthesis provides a template:
-
Halogenation: Reacting a pyrazole precursor (e.g., N-methyl-3-aminopyrazole) with bromine/iodine to introduce a halogen at the 4-position.
-
Diazotization and Coupling: Treating the halogenated intermediate with sodium nitrite to form a diazonium salt, followed by coupling with potassium difluoromethyl trifluoroborate.
-
Carboxylation: Grignard reagent-mediated exchange (e.g., isopropyl magnesium chloride) and subsequent reaction with CO₂ to introduce the carboxylic acid group .
For the target compound, modifications might include:
-
Using 3,4-difluorophenylboronic acid in Suzuki-Miyaura coupling instead of difluoromethyl reagents.
-
Optimizing reaction conditions to prevent isomerization, a challenge noted in similar syntheses .
Alternative Routes
-
Cyclocondensation: Reacting hydrazine derivatives with β-keto esters under acidic conditions to form the pyrazole core, followed by fluorination.
-
Post-Functionalization: Introducing the carboxylic acid group via oxidation of a methyl substituent using KMnO₄ or CrO₃.
Physicochemical Properties
Predicted properties based on structural analogs:
| Property | Value/Description |
|---|---|
| Solubility | Moderate in polar solvents (DMSO, ethanol); low in water due to fluorine substituents. |
| Melting Point | ~180–220°C (estimated via differential scanning calorimetry of similar compounds). |
| LogP | ~2.1 (indicating moderate lipophilicity). |
| pKa | ~4.2 (carboxylic acid group). |
Comparative Analysis with Structural Analogs
Key differences between 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid and related compounds:
Research Gaps and Future Directions
-
Synthesis Optimization: Developing regioselective methods to avoid isomer formation .
-
Biological Profiling: Screening against kinase targets and microbial strains to validate hypothetical activities.
-
Computational Modeling: Predicting binding affinities for COX-2 or bacterial efflux pumps.
-
Toxicology Studies: Assessing in vivo safety profiles, particularly hepatorenal effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume